molecular formula C12H18O5 B14537795 Acetic acid;2-phenylmethoxypropane-1,3-diol CAS No. 62067-18-9

Acetic acid;2-phenylmethoxypropane-1,3-diol

Cat. No.: B14537795
CAS No.: 62067-18-9
M. Wt: 242.27 g/mol
InChI Key: CPGLJDZUDNRUNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-phenylmethoxypropane-1,3-diol typically involves the acetylation of 2-benzyloxy-1,3-propanediol. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-phenylmethoxypropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;2-phenylmethoxypropane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for diols.

    Biology: Employed in the study of enzyme-catalyzed reactions involving glycerol derivatives.

    Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of acetic acid;2-phenylmethoxypropane-1,3-diol involves its interaction with various molecular targets. The acetyl groups can undergo hydrolysis to release acetic acid, which can then participate in metabolic pathways. The benzyloxy group can be cleaved under specific conditions, releasing benzyl alcohol, which can be further metabolized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-phenylmethoxypropane-1,3-diol is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

CAS No.

62067-18-9

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

acetic acid;2-phenylmethoxypropane-1,3-diol

InChI

InChI=1S/C10H14O3.C2H4O2/c11-6-10(7-12)13-8-9-4-2-1-3-5-9;1-2(3)4/h1-5,10-12H,6-8H2;1H3,(H,3,4)

InChI Key

CPGLJDZUDNRUNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)COC(CO)CO

Origin of Product

United States

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